Alvimopan Exhibits 40-Fold Higher μ-Opioid Receptor Binding Affinity Than Methylnaltrexone with No Partial Agonist Activity
Alvimopan demonstrates significantly higher binding affinity for human μ-opioid receptors compared to methylnaltrexone. In a direct head-to-head in vitro pharmacological comparison, alvimopan exhibited a pKᵢ value of 9.6 (Kᵢ ≈ 0.25 nM) versus methylnaltrexone's pKᵢ of 8.0 (Kᵢ ≈ 10 nM), representing an approximately 40-fold difference in affinity [1]. Critically, functional [³⁵S]GTPγS incorporation assays revealed that methylnaltrexone possesses positive intrinsic activity consistent with partial μ-opioid receptor agonism, whereas alvimopan displays negative intrinsic activity characteristic of a neutral antagonist [1]. This functional distinction may have implications for receptor signaling outcomes in tissues where residual opioid tone is present.
| Evidence Dimension | Human μ-opioid receptor binding affinity (pKᵢ) and functional intrinsic activity |
|---|---|
| Target Compound Data | pKᵢ = 9.6; negative intrinsic activity (neutral antagonist) |
| Comparator Or Baseline | Methylnaltrexone: pKᵢ = 8.0; positive intrinsic activity (partial agonist) |
| Quantified Difference | ~40-fold higher affinity for alvimopan; qualitative difference in intrinsic activity (neutral antagonist vs. partial agonist) |
| Conditions | Recombinant human μ-opioid receptor binding assays; [³⁵S]GTPγS functional incorporation assays in cell lines expressing human μ-opioid receptors |
Why This Matters
Higher receptor affinity enables effective μ-opioid antagonism at lower systemic exposures, potentially contributing to peripheral selectivity; the absence of partial agonist activity may differentiate alvimopan's pharmacological profile in tissues where methylnaltrexone could produce weak agonist-like effects.
- [1] Beattie DT, Cheruvu M, Mai N, et al. The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn Schmiedebergs Arch Pharmacol. 2007;375(3):205-220. View Source
